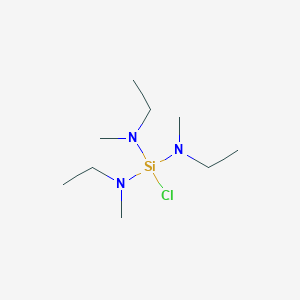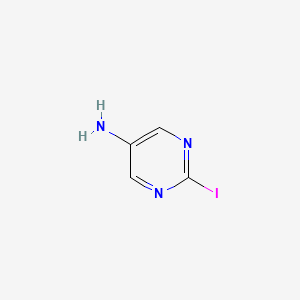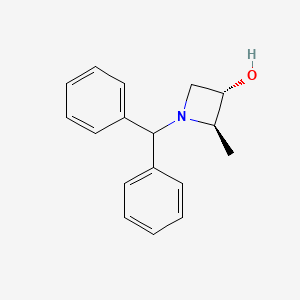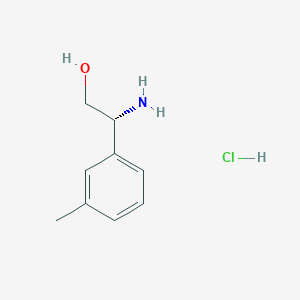![molecular formula C11H20N2O3 B6591422 trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 138026-93-4](/img/structure/B6591422.png)
trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of 1,3-oxazine, which is a class of organic compounds that contain an oxazine ring, a six-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and four carbon atoms . Oxazines are important in the field of organic synthesis and have been used in the creation of various pharmaceuticals .
Synthesis Analysis
Oxazines can be synthesized through several methods. One such method involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light . In this process, α-aminoalkylnaphthols/phenols, also known as Betti bases, are irradiated with white light-emitting diode (LED, 23 W) in dimethyl sulfoxide (DMSO) solvent in an open reaction vessel at room temperature .Molecular Structure Analysis
The molecular structure of oxazines involves a six-membered ring with one oxygen atom, one nitrogen atom, and four carbon atoms . The exact structure of “trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate” would depend on the specific arrangement and bonding of these atoms.Applications De Recherche Scientifique
Synthesis and Utility in Organic Chemistry
The compound trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, as a representative of the 1,2-oxazine class, plays a significant role in organic synthesis. This category of compounds is synthesized through the dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are derived from cyclization processes involving 3-acyl-1-nitrosopent-1-en-4-ones. These oxazines serve as crucial intermediates in various synthetic pathways, offering a route to chiral synthons and facilitating the synthesis of diverse organic molecules through electrophilic reactions, exemplified by their reduction and their role as intermediates in specific reaction types (Sainsbury, 1991).
Role in Heterocyclic Chemistry
Heterocyclic compounds bearing oxazine and related scaffolds are central to the development of new pharmaceuticals and materials. For instance, 3-hydroxycoumarin and its derivatives, which can be synthesized from precursors including salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, lead to a variety of heterocyclic compounds. Among these, chromeno[4,3-e][1,3]oxazine derivatives stand out for their chemical, photochemical, and biological properties. The versatility of these compounds underscores their significance in synthetic organic chemistry and their potential applications across genetics, pharmacology, and microbiology (Yoda, 2020).
Environmental and Technological Applications
Beyond the realm of organic synthesis, derivatives of tert-butyl compounds, including tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, find applications in environmental and technological contexts. For example, the study of the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor showcases the potential of tert-butyl derivatives in pollution control and the remediation of environmental contaminants. This approach to MTBE decomposition highlights the broader applicability of tert-butyl-based compounds in environmental science and technology, offering pathways for the degradation of air toxics and contributing to cleaner technologies (Hsieh et al., 2011).
Propriétés
IUPAC Name |
tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6591340.png)
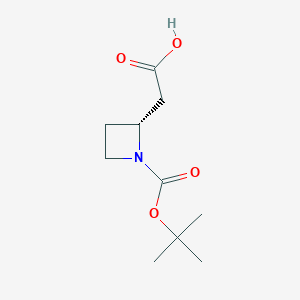

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)
![2-(5-Fluoro-pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591379.png)



